2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-4-yl]-
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Overview
Description
2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-4-yl]- is a heterocyclic compound that contains both tetrazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-4-yl]- typically involves the cycloaddition of azides with nitriles. One common method includes the reaction of sodium azide with an appropriate nitrile under acidic conditions. The reaction can be catalyzed by various metal salts such as zinc chloride or copper sulfate to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process. These methods allow for better control over reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-4-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-4-yl]- has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: Employed in the development of advanced materials such as coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Mechanism of Action
The mechanism of action of 2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-4-yl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.
Pathways Involved: It can modulate various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-yl)phenyl]-
- 2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]-
- 2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]-
Uniqueness
2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-4-yl]- is unique due to the presence of both tetrazole and pyrazole rings, which confer distinct chemical and biological properties. The tetrafluoroethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and materials science .
Properties
CAS No. |
956477-77-3 |
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Molecular Formula |
C6H4F4N6 |
Molecular Weight |
236.13 g/mol |
IUPAC Name |
5-[1-(1,1,2,2-tetrafluoroethyl)pyrazol-4-yl]-2H-tetrazole |
InChI |
InChI=1S/C6H4F4N6/c7-5(8)6(9,10)16-2-3(1-11-16)4-12-14-15-13-4/h1-2,5H,(H,12,13,14,15) |
InChI Key |
JMUUHMLWHHFCTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(C(F)F)(F)F)C2=NNN=N2 |
Origin of Product |
United States |
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